![molecular formula C23H15N3O3 B5521334 3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)

3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of molecules that combine features of chromenes and pyrazoles, known for their diverse biological activities and potential applications in medicinal chemistry and material science. Research in this area focuses on developing novel synthetic methods, understanding molecular structures, and exploring the physical and chemical properties of these compounds.

Synthesis Analysis

Novel synthetic approaches for related compounds have been developed, highlighting the versatility of coupling chromene and pyrazole units. For instance, Srikrishna and Dubey (2018) described the synthesis of coumarin and pyrazole conjugates with significant pharmacological potential, starting from simple salicylaldehyde (Srikrishna & Dubey, 2018). This demonstrates a methodological foundation that could be applicable to the synthesis of the compound of interest.

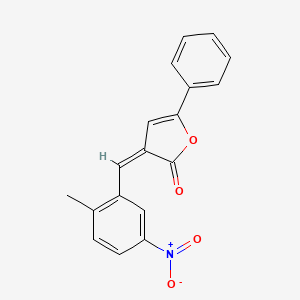

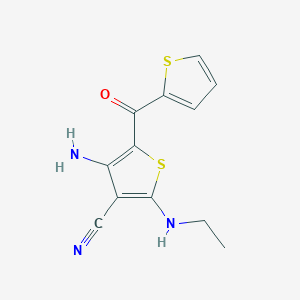

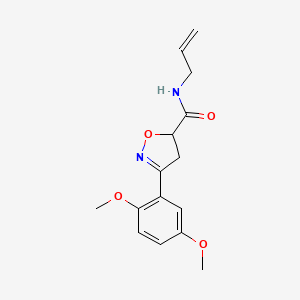

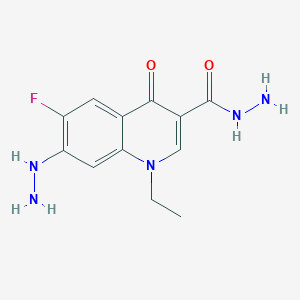

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves detailed spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide insights into the molecular architecture and the spatial arrangement of atoms within the compound, essential for understanding its reactivity and properties.

Chemical Reactions and Properties

Research on related compounds has shown a range of chemical reactions, including cycloadditions, aldol condensations, and nucleophilic substitutions. These reactions not only extend the chemical diversity of chromene-pyrazole compounds but also highlight their reactivity patterns (Xie et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Antineoplastic Activity

The compound has been utilized in the synthesis of derivatives like 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one, which demonstrated antineoplastic activities against human tumor cell lines, suggesting its potential as a lead compound for cancer therapy development (R. Gašparová et al., 2010).

Antibacterial and Antioxidant Properties

Several studies have highlighted the antibacterial activity of coumarin derivatives, with some compounds showing moderate to high activity against pathogens like Staphylococcus aureus and Escherichia coli (S. Govori et al., 2013). Moreover, coumarin derivatives containing pyrazole and indenone rings have shown potent antioxidant and antihyperglycemic activities, offering a therapeutic approach for managing oxidative stress and diabetes (R. Kenchappa et al., 2017).

Heterocyclic Compound Synthesis

The versatility of 3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime in synthesizing a wide array of heterocyclic compounds has been demonstrated through various reactions, leading to the creation of novel compounds with potential pharmacological applications (Mohammed A. Baashen et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(E)-hydroxyiminomethyl]-1-phenylpyrazol-3-yl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3/c27-23-20(12-19-18-9-5-4-6-15(18)10-11-21(19)29-23)22-16(13-24-28)14-26(25-22)17-7-2-1-3-8-17/h1-14,28H/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLBRCPKQWLVCV-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)

![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)

![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)

![2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521349.png)